N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzamide core substituted with chlorophenyl, furan, and trimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chlorophenyl and furan groups through nucleophilic substitution reactions. The trimethoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the chlorophenyl group would yield a phenyl-substituted benzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-CHLOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE
- N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE
- N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZOATE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22ClNO5 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H22ClNO5/c1-26-19-11-16(12-20(27-2)21(19)28-3)22(25)24(14-17-8-6-10-29-17)13-15-7-4-5-9-18(15)23/h4-12H,13-14H2,1-3H3 |
InChI Key |
VJRTWKCNFJUHFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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